Benzamide, 2,2'-dithiobis[5-fluoro-
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Overview
Description
Benzamide, 2,2’-dithiobis[5-fluoro-: is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the benzamide family, which is known for its diverse biological activities and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, 2,2’-dithiobis[5-fluoro-, typically involves the direct condensation of carboxylic acids and amines. One efficient method uses diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is eco-friendly, provides high yields, and uses a reusable catalyst.
Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions: Benzamide, 2,2’-dithiobis[5-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzamide, 2,2’-dithiobis[5-fluoro- involves its interaction with specific molecular targets. For instance, some benzamide derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
Uniqueness: Benzamide, 2,2’-dithiobis[5-fluoro- is unique due to its specific structural features, such as the presence of fluorine atoms and the dithiobis linkage. These features contribute to its distinct chemical reactivity and biological activity compared to other benzamide derivatives .
Properties
CAS No. |
147027-71-2 |
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Molecular Formula |
C14H10F2N2O2S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(2-carbamoyl-4-fluorophenyl)disulfanyl]-5-fluorobenzamide |
InChI |
InChI=1S/C14H10F2N2O2S2/c15-7-1-3-11(9(5-7)13(17)19)21-22-12-4-2-8(16)6-10(12)14(18)20/h1-6H,(H2,17,19)(H2,18,20) |
InChI Key |
FOVFYBZBBFRVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)N)SSC2=C(C=C(C=C2)F)C(=O)N |
Origin of Product |
United States |
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